8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one
Overview
Description
8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-fluorobenzoic acid and acetic anhydride.
Cyclization Reaction: The key step involves the cyclization of the starting material to form the quinazolinone core. This can be achieved by heating the starting material with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Methylation: The final step involves the methylation of the quinazolinone core to introduce the methyl group at the 2-position. This can be achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The quinazolinone core can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as bromine or iodine can be used for electrophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while coupling reactions can yield biaryl derivatives.
Scientific Research Applications
8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of specific enzymes or modulate the function of receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-chloro-2-methylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.
8-Bromo-6-fluoro-2-ethylquinazolin-4(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
6-Fluoro-2-methylquinazolin-4(3H)-one: Similar structure but without the bromine atom.
Uniqueness
8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities. The combination of these halogen atoms can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
8-bromo-6-fluoro-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUJGOMEEXESRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)F)C(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252692 | |
Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352717-91-9 | |
Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352717-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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